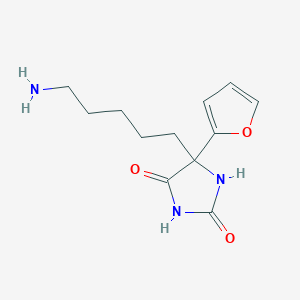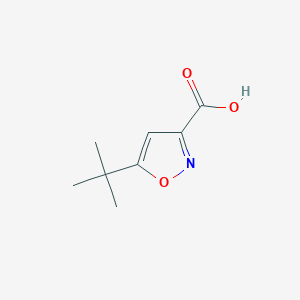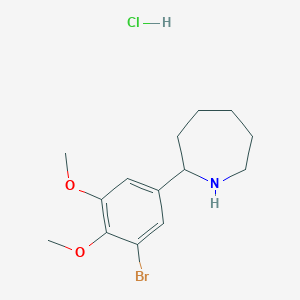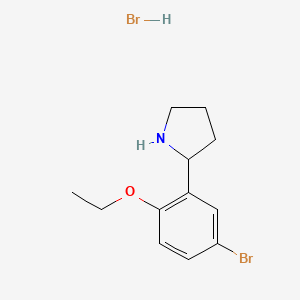
4-(2-aminoethyl)-5-pyridin-3-ylisoxazol-3(2H)-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of heterocyclic compounds is a topic of interest in the field of medicinal chemistry due to their potential biological activities. Paper describes a novel multicomponent synthesis of 5-aminooxazole, which is a related heterocycle, starting from simple inputs like an aldehyde, an amine, and an alpha-isocyanoacetamide. The reaction proceeds via a triple domino sequence involving acylation, intramolecular Diels-Alder (IMDA), and retro-Michael cycloreversion, leading to the formation of pyrrolo[3,4-b]pyridin-5-one. This method, especially with the acceleration by ammonium chloride, could potentially be adapted for the synthesis of the compound , given the structural similarities.
Molecular Structure Analysis
The molecular structure of heterocyclic compounds is crucial for their chemical reactivity and biological activity. The papers provided do not directly analyze the molecular structure of "4-(2-aminoethyl)-5-pyridin-3-ylisoxazol-3(2H)-one hydrochloride," but they do discuss related structures. For instance, paper examines the alkylation of 5-amino-1-methyl-1H-1,2,4-triazole with pyridinium chlorides, leading to geminal bis(heteroarylium) salts. The study includes a combined experimental and theoretical approach to understand the molecular structure and reactivity, which could be relevant for analyzing the molecular structure of the compound .
Chemical Reactions Analysis
The chemical reactivity of heterocyclic compounds is influenced by their molecular structure. Paper discusses the synthesis of triazole derivatives and their subsequent reduction to form new compounds. This indicates that the heterocyclic core can undergo various chemical transformations, which could be relevant for the compound "this compound." The ability to undergo reactions such as alkylation, acylation, and reduction is important for the modification and optimization of such compounds for potential applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds are determined by their molecular structure. While the papers do not provide specific data on the physical and chemical properties of "this compound," they do offer insights into the properties of related compounds. For example, paper describes the synthesis of triazolopyrimidine and cyanoaminopyrimidine derivatives, with characterization by NMR, IR, UV, MS, and elemental analyses. These techniques are essential for determining the physical and chemical properties of heterocyclic compounds and could be applied to the compound to understand its behavior and potential applications.
作用機序
Target of Action
The primary target of 4-(2-aminoethyl)-5-pyridin-3-ylisoxazol-3(2H)-one hydrochloride, also known as AEBSF, is serine proteases . Serine proteases are a type of protease enzymes that cleave peptide bonds in proteins, where serine serves as the nucleophilic amino acid at the enzyme’s active site .
Mode of Action
AEBSF is an irreversible inhibitor of serine proteases . It works by covalently bonding to the serine residue in the active site of the enzyme, thereby preventing the enzyme from catalyzing the hydrolysis of peptide bonds in proteins . The specificity of AEBSF is similar to other serine protease inhibitors such as PMSF and DFP .
Biochemical Pathways
AEBSF affects multiple biochemical pathways due to its broad-spectrum inhibition of serine proteases. It inhibits enzymes like chymotrypsin, kallikrein, plasmin, thrombin, and trypsin . These enzymes are involved in various biological processes, including digestion, blood clotting, and immune response . By inhibiting these enzymes, AEBSF can affect the corresponding biochemical pathways and their downstream effects.
Pharmacokinetics
It is known that aebsf is water-soluble , which suggests that it could be readily absorbed and distributed in the body
Result of Action
The molecular and cellular effects of AEBSF’s action are primarily related to its inhibition of serine proteases. For example, AEBSF has been shown to inhibit the constitutive production of Aβ by directly inhibiting β-secretase in different human cell lines . It also inhibits the lysis of leukemic cells by human macrophages without inhibiting macrophage secretion of TNF-α and IL-1β .
Action Environment
The action, efficacy, and stability of AEBSF can be influenced by environmental factors. For instance, AEBSF is more stable at low pH values . Its water solutions at pH less than 7 are stable for up to six months if stored in the refrigerator . If a pH of greater than 7 is required, pH adjustment should be made just prior to use . This suggests that the acidity of the environment can significantly impact the stability and, potentially, the efficacy of AEBSF.
将来の方向性
特性
IUPAC Name |
4-(2-aminoethyl)-5-pyridin-3-yl-1,2-oxazol-3-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2.ClH/c11-4-3-8-9(15-13-10(8)14)7-2-1-5-12-6-7;/h1-2,5-6H,3-4,11H2,(H,13,14);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPZDEUOLBSJOPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(C(=O)NO2)CCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[2-(3-methylphenyl)-1H-indol-3-yl]-1-butanamine oxalate](/img/structure/B1286275.png)
![2-((1H-Benzo[d]imidazol-2-yl)methoxy)ethanamine dihydrochloride](/img/structure/B1286276.png)









